1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-12-3-1-10(2-4-12)9-13(17)16-7-5-11(6-8-16)14(18)19/h1-4,11H,5-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHDGQPNBDNMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid typically involves the acetylation of piperidine derivatives. One common method includes the reaction of 4-chlorophenylacetic acid with piperidine-4-carboxylic acid under specific conditions to yield the desired compound . The reaction is often catalyzed by agents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through inhibition of viral replication. It targets specific viral enzymes and proteins, disrupting the viral life cycle. The exact molecular pathways involved include interactions with viral RNA polymerase and protease enzymes, leading to the inhibition of viral RNA synthesis and protein processing .
Comparison with Similar Compounds
1-[2-(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic Acid
- Structure: Replaces the phenylacetyl group with a phenoxyacetyl moiety.
- Molecular Formula: C₁₄H₁₆ClNO₄; Molecular Weight: 297.74 g/mol .
- Higher molecular weight (297.74 vs. 267.7 g/mol) may reduce membrane permeability in biological systems.
1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxylic Acid
- Structure : Features a sulfonyl group instead of acetyl.
- Molecular Formula: C₁₂H₁₂ClNO₄S; Molecular Weight: 301.52 g/mol .
- Key Differences: The sulfonyl group is strongly electron-withdrawing, enhancing acidity (pKa ~1–2) compared to the acetyl derivative.
- Applications : Sulfonyl derivatives are common in antiviral and antibacterial agents due to their stability and binding affinity.
1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid
- Structure : Substitutes acetyl with a benzoyl group bearing an ortho-chloro substituent.
- Molecular Formula: C₁₃H₁₄ClNO₃; Molecular Weight: 267.7 g/mol .
- Similar molecular weight but distinct electronic properties due to the benzoyl group’s conjugation.
- Solubility : Slightly soluble in chloroform and DMSO, suggesting moderate lipophilicity .
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid
- Structure : Incorporates a pyrimidine ring instead of phenyl.
- Molecular Formula : C₁₀H₁₂ClN₃O₂; Molecular Weight : 241.67 g/mol .
- Key Differences :
- The pyrimidine ring enables aromatic stacking and hydrogen bonding, enhancing interactions with nucleic acids or ATP-binding pockets.
- Lower molecular weight (241.67 vs. 267.7 g/mol) may improve bioavailability.
- Applications : Pyrimidine derivatives are prevalent in kinase inhibitors and antiviral therapies.
1-[(4-Chlorophenyl)methyl]-4-(Fmoc-amino)-4-piperidinecarboxylic Acid
- Structure: Adds a benzyl group and an Fmoc-protected amino group.
- Molecular Formula : C₂₈H₂₆ClN₂O₅; Molecular Weight : 505.97 g/mol .
- Key Differences :
- The Fmoc group (fluorenylmethyloxycarbonyl) is used in solid-phase peptide synthesis for temporary protection of amines.
- Increased steric bulk and complexity limit its use in small-molecule therapeutics but enhance utility in peptide engineering.
Comparative Data Table
Biological Activity
1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid is a compound that has garnered attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, including its anticancer, anti-inflammatory, and enzyme inhibition effects.
Chemical Structure
The compound features a piperidine ring, which is a common motif in many biologically active molecules. The presence of the 4-chlorophenyl group and the acetyl moiety contributes to its unique interactions with biological targets.
1. Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies .
Table 1: Summary of Anticancer Activity
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit the release of pro-inflammatory cytokines, such as IL-1β, in macrophage models stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .
Table 2: Anti-inflammatory Activity
| Compound | Model Used | Effect Observed |
|---|---|---|
| This compound | LPS-stimulated macrophages | Reduced IL-1β release by ~19% at 10 µM |
| Related compounds | Various inflammatory models | Significant inhibition of cytokine release |
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in various physiological processes. For example, it has shown activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition can enhance cholinergic signaling and potentially improve cognitive function .
Table 3: Enzyme Inhibition Data
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive inhibition | |
| Butyrylcholinesterase (BuChE) | Non-competitive inhibition observed in related compounds |
Case Studies
Several case studies have been conducted to evaluate the biological activity of piperidine derivatives similar to this compound.
- Study on Anticancer Properties : A study involving a series of piperidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications around the piperidine core can enhance biological activity .
- Inflammation Model : In a model of acute inflammation, compounds with structural similarities were tested for their ability to reduce swelling and inflammatory markers, showing promising results that warrant further investigation .
Q & A
Q. What are the optimal synthetic routes for 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of piperidine derivatives typically involves nucleophilic substitution or acylation reactions. For example, analogous compounds like 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine are synthesized using dichloromethane as a solvent and sodium hydroxide as a base, with subsequent purification via column chromatography . Key parameters to optimize include:
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.
- Purification : Recrystallization or HPLC (as used for 1-Acetyl-4-piperidinecarboxylic acid ) ensures ≥95% purity .
- Yield improvement : Adjusting stoichiometric ratios of reagents (e.g., acyl chloride to piperidine derivatives) and reaction time.
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural elucidation : Use H/C NMR to confirm the piperidine ring, acetyl group, and 4-chlorophenyl substituent. For example, N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide was validated via crystallography (COD Entry 2230670), with lattice parameters (a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å) .
- Purity assessment : HPLC with a C18 column and UV detection (λ = 254 nm) is standard, as applied to 1-Acetyl-4-piperidinecarboxylic acid .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHClNO has a theoretical mass of 297.74 g/mol) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles, as recommended for structurally similar compounds like 4-(PHENYLAMINO)-1-(PHENYLMETHYL)-4-PIPERIDINE CARBOXYLIC ACID HYDROCHLORIDE .
- Ventilation : Use fume hoods to avoid inhalation risks (H315-H319 codes for irritation) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels, following protocols for piperidine derivatives .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., enzymes or receptors). For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride was studied for receptor interactions using similar approaches .
- QSAR modeling : Correlate structural features (e.g., logP = 0.283 for related compounds) with bioactivity .
- ADMET prediction : Tools like SwissADME assess absorption/distribution (e.g., topological polar surface area < 90 Å enhances bioavailability) .
Q. How can researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
Methodological Answer:
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1–100 µM) to confirm activity trends, as done for 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid .
- Batch consistency : Verify compound purity across synthesis batches via NMR and HPLC .
- Control experiments : Include positive/negative controls (e.g., known enzyme inhibitors) to rule out assay artifacts.
Q. What strategies enable enantiomeric purity in asymmetric synthesis of this compound?
Methodological Answer:
- Chiral catalysts : Use (R)- or (S)-BINAP ligands in palladium-catalyzed reactions to control stereochemistry, as applied to 1-[2-[methyl-(4-methyl-1H-pyrrole-3-carbonyl)amino]acetyl]piperidine-3-carboxylic acid analogs .
- Chiral chromatography : Employ Chiralpak columns (e.g., IA/IB) for separation, validated via circular dichroism (CD) spectroscopy .
- Crystallization : Recrystallize in chiral solvents (e.g., (R)-limonene) to isolate desired enantiomers .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
Methodological Answer:
- Prodrug design : Introduce ester groups (e.g., ethyl ester) to improve lipophilicity, as seen in 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride derivatives .
- Bioisosteric replacement : Substitute the 4-chlorophenyl group with trifluoromethyl or heteroaromatic rings to modulate metabolic stability .
- Salt formation : Prepare hydrochloride salts (e.g., Piperidine-4-carboxylic acid hydrochloride , F.W. 165.6) to enhance solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
